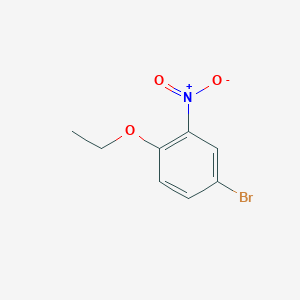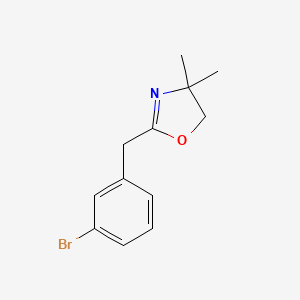
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" is a brominated organic molecule that features a 1,3-oxazole ring, a structure known for its relevance in medicinal chemistry due to its presence in various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, related structures with bromobenzyl groups and heterocyclic rings such as oxazoles, triazoles, and benzoxazoles are discussed, indicating the significance of such moieties in chemical synthesis and potential biological applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents involves good yields and is characterized spectroscopically . Similarly, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, is synthesized from p-toluidine through a series of reactions including chloral hydrate treatment, sulfuric acid treatment, and bromination . These methods suggest that the synthesis of "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" would likely involve bromination steps and the construction of the oxazole ring, possibly through cyclization reactions.
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of brominated compounds. For example, the crystal structure of a benzodiazepinooxazole derivative was determined using the three-dimensional Patterson method . The molecular structure of related compounds is often compared using computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . These techniques would be applicable to analyze the molecular structure of "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" to understand its geometry, electronic structure, and potential interactions.
Chemical Reactions Analysis
The reactivity of brominated compounds can be diverse. For instance, bromine → lithium exchange reactions of dibromo-triazoles have been studied, showing the potential for further functionalization . The presence of a bromobenzyl group in a molecule often allows for subsequent transformations, such as the synthesis of triazol derivatives from oxadiazoles . These studies indicate that the bromobenzyl group in "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" could undergo similar reactions, enabling the synthesis of a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can be explored through various spectroscopic and computational methods. For example, FT-IR spectroscopy and quantum mechanical studies provide insights into the vibrational frequencies and electronic properties of such compounds . Theoretical calculations can predict properties like molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . These methods would be relevant to characterize the physical and chemical properties of "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole", including its reactivity, stability, and potential applications in materials science or as a pharmaceutical intermediate.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)8-15-11(14-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLAXXIIDYLNAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC2=CC(=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

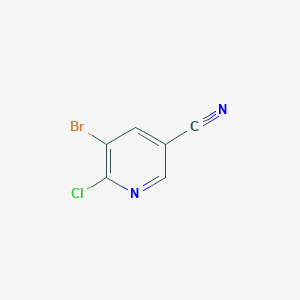



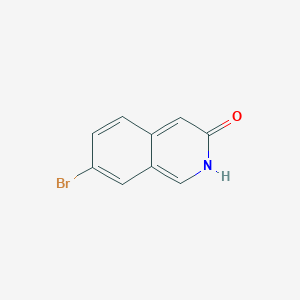

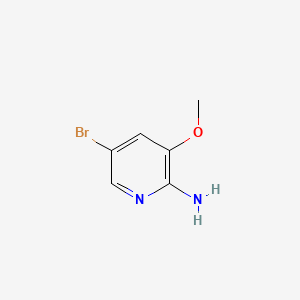
![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)
